molecular formula C23H22N4O3S B2486882 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 853753-20-5

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2486882
CAS No.: 853753-20-5
M. Wt: 434.51
InChI Key: VIMHKOKDLVDTKF-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazatricyclo[8.4.0.03,8]tetradeca core: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides.

    Functionalization of the imino and prop-2-enyl groups: These groups can be introduced through nucleophilic substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its ability to interact with biological macromolecules makes it a candidate for further investigation.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the imino group can participate in hydrogen bonding. The prop-2-enyl group provides additional reactivity, allowing the compound to engage in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its triazatricyclo core. This structure provides a unique set of chemical properties that can be exploited for various applications.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h5-9,11-13,24H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHKOKDLVDTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC(=C(C=C4)C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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